Stereochemical Discrimination in Leucine Aminopeptidase Inhibition: DL-Alanine CMK vs. D-Alanine CMK
In a direct comparison of chloromethyl ketone analogs of glycine, DL-leucine, DL-alanine, and D-alanine against leucine aminopeptidase, the DL-alanine analog (3-amino-1-chlorobutan-2-one racemate) was a potent reversible inhibitor, whereas the D-alanine analog exhibited no detectable inhibition [1]. This establishes absolute stereochemical discrimination: the L-enantiomer is solely responsible for inhibitory activity, making enantiopure procurement critical for reproducible enzyme inhibition studies.
| Evidence Dimension | Leucine aminopeptidase inhibition (presence/absence of inhibitory activity) |
|---|---|
| Target Compound Data | DL-alanine chloromethyl ketone (3-amino-1-chlorobutan-2-one racemate): potent reversible inhibitor |
| Comparator Or Baseline | D-alanine chloromethyl ketone: no inhibition detected |
| Quantified Difference | Qualitative binary difference: active (DL) vs. inactive (D-enantiomer) |
| Conditions | Leucine aminopeptidase enzyme assay; purified enzyme; reversible inhibition characterized under standard assay conditions (Birch et al., 1972) |
Why This Matters
This binary stereochemical outcome means that purchasing the racemic mixture versus the enantiopure L-form will yield fundamentally different experimental results; the D-enantiomer is inert against this target, so enantiomeric purity must be specified during procurement.
- [1] Birch, P.L., El-Obeid, H.A., Akhtar, M. (1972). The preparation of chloromethylketone analogues of amino acids: Inhibition of leucine aminopeptidase. Archives of Biochemistry and Biophysics, 148(2), 447–451. doi:10.1016/0003-9861(72)90163-4 View Source
